molecular formula C10H7FN2O2S B13678873 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid

2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid

Katalognummer: B13678873
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: PSCFJBOVYAKNPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid typically involves the reaction of 2-amino-4-fluorobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The resulting product is then subjected to further purification steps, such as recrystallization, to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets within cells. The compound can inhibit key enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects. For example, it may inhibit DNA synthesis in bacterial cells or disrupt signaling pathways in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid is unique due to the presence of both the amino and fluorophenyl groups, which contribute to its enhanced biological activity and specificity.

Eigenschaften

Molekularformel

C10H7FN2O2S

Molekulargewicht

238.24 g/mol

IUPAC-Name

2-(2-amino-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H7FN2O2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,12H2,(H,14,15)

InChI-Schlüssel

PSCFJBOVYAKNPW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)N)C2=NC(=CS2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.